molecular formula C16H14ClN5OS B2400955 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 573972-73-3

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2400955
CAS RN: 573972-73-3
M. Wt: 359.83
InChI Key: VQOGRJFBSMBZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ACTA, and it has exhibited promising results in several studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

Research on similar N-aryl derivatives of 1,2,4-triazole compounds has shown that they possess significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). These enzymes are crucial in neurological functions, and their inhibition is a potential target for treating diseases like Alzheimer's. Molecular docking studies suggest these compounds bind effectively at active sites, interacting favorably with surrounding amino acids (Riaz et al., 2020).

Antimicrobial Activities

Several triazole derivatives have been synthesized to investigate their antimicrobial properties. These compounds, including variations of 1,2,4-triazole, have shown potent activity against various Candida species and pathogenic bacteria. This highlights their potential use in developing new antimicrobial agents (Altıntop et al., 2011).

Antiexudative Activity

1,2,4-Triazole derivatives, such as those similar to the compound , have been studied for their antiexudative properties. These compounds have shown significant effects in reducing inflammation and exudation, making them potential candidates for treating inflammatory conditions (Chalenko et al., 2019).

Antitumor Activity

Research has shown that certain 1,2,4-triazole derivatives exhibit considerable antitumor activity. These compounds have been tested in vitro against various human tumor cell lines, demonstrating significant effectiveness against some cancer cell lines. This suggests a potential avenue for cancer therapy research (Yurttaş et al., 2015).

Lipase and α-Glucosidase Inhibition

Novel heterocyclic compounds derived from 1,2,4-triazoles have been synthesized and tested for their lipase and α-glucosidase inhibition. These enzymes are key targets in managing conditions like obesity and diabetes. The synthesized compounds showed promising results, suggesting their potential therapeutic applications (Bekircan et al., 2015).

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOGRJFBSMBZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.